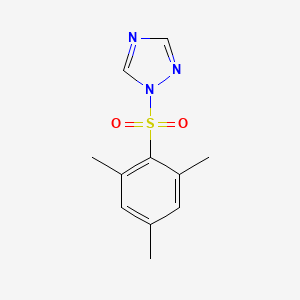

1-(Mesitylsulfonyl)-1H-1,2,4-triazole

Descripción

Significance of the 1,2,4-Triazole (B32235) Heterocyclic System in Organic Synthesis and Medicinal Chemistry Scaffolds

The 1,2,4-triazole nucleus is a privileged scaffold, a molecular framework that is recurrently found in biologically active compounds. organic-chemistry.org Its prevalence stems from its unique physicochemical properties, including its aromaticity, polarity, and ability to participate in hydrogen bonding, which allows for favorable interactions with biological targets. nih.gov This has led to the incorporation of the 1,2,4-triazole moiety into a wide array of pharmaceuticals with diverse therapeutic applications. chemimpex.com

Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. nih.govorganic-chemistry.orgchemscene.com For instance, the well-known antifungal drugs fluconazole (B54011) and itraconazole (B105839) feature the 1,2,4-triazole ring as a critical component of their structure. nih.gov Beyond its medicinal applications, the 1,2,4-triazole system is also a versatile building block in organic synthesis, serving as a precursor for the construction of more complex heterocyclic systems. chemicalbook.com

Contextualization of Sulfonyl-Substituted Triazoles

The introduction of a sulfonyl group onto the 1,2,4-triazole ring, as seen in 1-(Mesitylsulfonyl)-1H-1,2,4-triazole, significantly modulates the reactivity of the parent heterocycle. The powerful electron-withdrawing nature of the sulfonyl group renders the triazole moiety a good leaving group, a property that is masterfully exploited in various chemical transformations.

Sulfonyl-substituted triazoles, in general, are recognized as effective coupling and condensing agents. The substitution pattern on the sulfonyl group can be fine-tuned to modulate the reactivity of the reagent. The mesityl group (2,4,6-trimethylphenyl) in MST provides steric bulk, which can influence the selectivity of the reactions it mediates. The synthesis of these sulfonylated triazoles is often achieved through the reaction of a sulfonyl chloride with the parent triazole in the presence of a base.

Overview of the Research Landscape Surrounding this compound as a Reagent

This compound, often abbreviated as MST, has carved a niche for itself as a highly effective coupling reagent, particularly in the synthesis of biopolymers like oligonucleotides and peptides. Its utility lies in its ability to facilitate the formation of phosphotriester and amide bonds, respectively, under mild conditions.

The research surrounding MST has highlighted its role as a powerful activator in these critical synthetic processes. It is often used in conjunction with a nucleophilic catalyst, such as N-methylimidazole. A closely related and even more reactive reagent is 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), where the addition of a nitro group further enhances the leaving group ability of the triazole.

The application of MST extends to the synthesis of esters and amides from carboxylic acids. The general mechanism involves the activation of the carboxylic acid by MST to form a highly reactive mesitylsulfonyl-triazolide intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or an amine to furnish the corresponding ester or amide.

Below are data tables summarizing some of the key applications of this compound and its nitro-analogue, MSNT, as reported in the chemical literature.

Table 1: Applications of this compound (MST) in Organic Synthesis

| Reaction Type | Substrates | Reagents & Conditions | Product | Yield (%) |

| Oligonucleotide Synthesis | Protected Nucleoside and Nucleotide | MST, Pyridine | Phosphotriester linkage | Not specified |

| Peptide Synthesis | N-protected amino acid and amino acid ester | MST, N-methylimidazole | Dipeptide | Good |

| Esterification | Carboxylic acid and alcohol | MST, Pyridine | Ester | High |

| Amide Formation | Carboxylic acid and amine | MST, N-methylimidazole | Amide | Good |

Table 2: Applications of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in Organic Synthesis

| Reaction Type | Substrates | Reagents & Conditions | Product | Yield (%) |

| Oligonucleotide Synthesis | 5'-O-DMTr-nucleoside 3'-(2-chlorophenylphosphate) and alcohol | MSNT, N-methylimidazole, pyridine, 2,6-lutidine | Dinucleotide | Not specified |

| Peptide Synthesis | Fmoc-Ser(otBu)-OH and resin | MSNT, Methylimidazole, DCM | Resin-bound amino acid | Not specified |

| Phosphorylation | Alcohol and o-chlorophenyl phosphorodi-(1,2,4-triazolide) | MSNT | Phosphodiester intermediate | Not specified |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-8-4-9(2)11(10(3)5-8)17(15,16)14-7-12-6-13-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKYPZJMRHXJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202583 | |

| Record name | 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54230-59-0 | |

| Record name | 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54230-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054230590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesityl 1,2,4-triazole-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Mesitylsulfonyl 1h 1,2,4 Triazole

Direct Synthetic Pathways to 1-(Mesitylsulfonyl)-1H-1,2,4-triazole

The most direct route to this compound involves the formation of a nitrogen-sulfur bond between the 1,2,4-triazole (B32235) nucleus and a mesitylenesulfonyl group.

Reaction of Mesitylene (B46885) Sulfonyl Chloride with 1,2,4-Triazole Precursors

The principal method for the synthesis of this compound involves the reaction of mesitylenesulfonyl chloride with 1H-1,2,4-triazole. This reaction is a nucleophilic substitution at the sulfonyl group, where the nitrogen of the triazole ring acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. A common procedure involves the use of equimolar ratios of mesitylenesulfonyl chloride, 1,2,4-triazole, and a tertiary amine base like triethylamine (B128534) in a suitable solvent such as chloroform. chemicalbook.com The bulky mesityl group can influence the regioselectivity of the reaction, generally favoring substitution at the N1 position of the triazole ring. researchgate.net

A related compound, 1-(Mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT), is synthesized in a similar fashion, where 3-nitro-1H-1,2,4-triazole is reacted with mesitylenesulfonyl chloride. researchgate.net This further supports the general applicability of this synthetic strategy for N-sulfonylated triazoles.

Optimization of Reaction Conditions and Reagent Stoichiometry

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and stoichiometry of the reagents.

Table 1: Parameters for Optimization of this compound Synthesis

| Parameter | Options and Considerations |

| Solvent | Aprotic solvents like chloroform, dichloromethane, or tetrahydrofuran (B95107) (THF) are generally preferred to avoid side reactions with the sulfonyl chloride. |

| Base | Tertiary amines such as triethylamine or diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl produced. The choice of base can affect the reaction rate and selectivity. |

| Temperature | The reaction is often carried out at room temperature, although gentle heating or cooling may be necessary depending on the reactivity of the specific substrates and the desired reaction rate. |

| Stoichiometry | The use of equimolar amounts of the triazole, sulfonyl chloride, and base is a common starting point. However, a slight excess of the triazole or base may be employed to ensure complete consumption of the sulfonyl chloride. chemicalbook.com |

Systematic variation of these parameters allows for the development of a robust and efficient synthetic protocol. For instance, in the synthesis of related N-sulfonylated triazoles, the choice of solvent and base has been shown to significantly impact the outcome of the reaction.

Purification and Isolation Techniques for the Compound

Following the reaction, the crude product is typically a mixture containing the desired this compound, the hydrochloride salt of the base, and any unreacted starting materials. Purification is essential to obtain the compound in high purity.

A standard workup procedure involves filtering the reaction mixture to remove the precipitated amine hydrochloride salt. The filtrate is then washed with water to remove any remaining water-soluble impurities. The organic layer is dried over an anhydrous salt, such as sodium sulfate, and the solvent is removed under reduced pressure.

Further purification is often achieved through recrystallization or column chromatography. For crystalline solids, recrystallization from a suitable solvent or solvent mixture can yield highly pure product. If the product is an oil or if recrystallization is ineffective, column chromatography on silica (B1680970) gel is a common and effective method for purification. researchgate.net The choice of eluent for column chromatography depends on the polarity of the compound and is typically determined by thin-layer chromatography (TLC) analysis.

General Synthetic Methodologies for the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a key structural motif in many biologically active compounds and functional materials. A variety of synthetic methods have been developed for its construction, with cycloaddition reactions being particularly prominent.

Cycloaddition Reactions in 1,2,4-Triazole Synthesis (e.g., [3+2] cycloadditions)

[3+2] cycloaddition reactions are a powerful and versatile tool for the synthesis of five-membered heterocyclic rings, including 1,2,4-triazoles. nih.gov These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

A common approach involves the reaction of nitriles with various 1,3-dipoles. For instance, the reaction of nitriles with nitrile imines, which can be generated in situ from hydrazonoyl halides, is a well-established method for the synthesis of 1,2,4-triazoles. organic-chemistry.org Another strategy utilizes the cycloaddition of azides with nitriles, often under thermal or catalyzed conditions. google.com

Metal-free [3+2] cycloaddition/decarboxylation reactions between aryl diazonium salts and azlactones have also been developed to produce 1,3,5-trisubstituted-1,2,4-triazoles. researchgate.net

Table 2: Examples of [3+2] Cycloaddition Reactions for 1,2,4-Triazole Synthesis

| 1,3-Dipole | Dipolarophile | Resulting Triazole |

| Nitrile Imine | Nitrile | Substituted 1,2,4-Triazole |

| Azide (B81097) | Nitrile | Substituted 1,2,4-Triazole |

| Aryl Diazonium Salt | Azlactone | 1,3,5-Trisubstituted-1,2,4-Triazole |

Palladium catalysis has emerged as a highly effective strategy for promoting cycloaddition reactions leading to the formation of 1,2,4-triazoles, often with high regioselectivity and under mild conditions. While direct palladium-catalyzed [3+2] cycloadditions for 1,2,4-triazoles are a subject of ongoing research, palladium plays a crucial role in related multi-component reactions.

For example, a bimetallic palladium/copper catalytic system has been used in the three-component cycloaddition reaction of alkynes, allyl methyl carbonate, and trimethylsilyl (B98337) azide to produce 1,2,3-triazoles, a related isomer. researchgate.net Palladium catalysts are also known to facilitate intramolecular C-H functionalization reactions of appropriately substituted precursors to form fused 1,2,4-triazole systems. The development of palladium-catalyzed methods for the direct and regioselective synthesis of 1,2,4-triazoles from simple precursors remains an active area of investigation in organic synthesis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its Relevance to 1,2,4-Triazole Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its efficiency and high regioselectivity. However, it is crucial to note that the classic CuAAC reaction specifically produces 1,4-disubstituted 1,2,3-triazoles from the reaction of terminal alkynes and organic azides. nih.gov This method is not directly applicable to the synthesis of the 1,2,4-triazole isomer which characterizes the title compound.

Despite this, copper catalysis remains highly relevant for 1,2,4-triazole synthesis through different mechanistic pathways. Copper catalysts can facilitate the oxidative coupling of various precursors to form the 1,2,4-triazole ring. For instance, a copper-catalyzed reaction using air as the oxidant can produce 1,2,4-triazole derivatives through a sequence of N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.orgacs.org Another approach involves a copper-catalyzed cascade reaction between nitriles and 2-aminopyridines or amidines, using a supported copper(I) complex and air as the oxidant, to yield a wide range of 1,2,4-triazole derivatives. organic-chemistry.orgnih.gov These copper-catalyzed oxidative methods provide a viable, albeit mechanistically distinct, route to the required 1,2,4-triazole core.

Condensation and Cyclization Reactions (e.g., Einhorn–Brunner, Pellizzari Reactions)

Classical condensation and cyclization reactions represent foundational methods for synthesizing the 1,2,4-triazole skeleton.

The Einhorn–Brunner reaction involves the condensation of imides with alkyl hydrazines, typically in the presence of a weak acid, to form an isomeric mixture of 1,2,4-triazoles. wikipedia.orgscispace.comdrugfuture.com The reaction proceeds through the formation of an intermediate, followed by cyclization and dehydration to yield the triazole ring. wikipedia.org When the groups on the imide are different, the reaction exhibits regioselectivity, with the more acidic group preferentially ending up at the 3-position of the triazole. wikipedia.org

The Pellizzari reaction , discovered in 1911, is the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.orgdrugfuture.com The mechanism involves a nucleophilic attack by the hydrazide on the amide's carbonyl carbon, followed by intramolecular cyclization and the elimination of two water molecules to form the aromatic triazole ring. wikipedia.org A significant drawback of the traditional Pellizzari reaction is the requirement for high temperatures and long reaction times, which often results in low yields. wikipedia.org

| Reaction Name | Reactants | Key Features |

| Einhorn-Brunner | Imide + Hydrazine | Acid-catalyzed; can produce isomeric mixtures. wikipedia.orgdrugfuture.com |

| Pellizzari | Amide + Hydrazide | High-temperature condensation; often has low yields. wikipedia.orgdrugfuture.com |

Oxidative Cyclization Approaches to 1,2,4-Triazole Rings

Oxidative cyclization has emerged as a powerful strategy for forming 1,2,4-triazole rings from linear precursors. These methods often utilize a catalyst and an oxidant to facilitate the ring-closing process. A variety of systems have been developed:

Copper-Catalyzed Systems: As mentioned, copper catalysts are effective for oxidative heterocyclization. A simple system using a copper catalyst, a base like K₃PO₄, and molecular oxygen (O₂) as the oxidant can efficiently synthesize 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org Similarly, CuBr₂ in DMSO has been used to catalyze the oxidative C–N bond formation in arylidenearylthiosemicarbazides, leading to 1,2,4-triazoles after desulfurization. acs.org

Selenium Dioxide: An efficient method for synthesizing fused 1,2,4-triazoles involves the oxidative intramolecular cyclization of heterocyclic hydrazones using selenium dioxide (SeO₂), affording products in moderate to good yields. nih.govfrontiersin.org

Ceric Ammonium (B1175870) Nitrate (CAN): In a green chemistry approach, CAN can be used to catalyze the oxidative cyclization of amidrazones and aldehydes in polyethylene (B3416737) glycol (PEG) as a recyclable medium, producing 3,4,5-trisubstituted 1,2,4-triazoles. nih.govorganic-chemistry.org

Metal-Free Synthetic Protocols for 1,2,4-Triazoles

To avoid the cost and potential toxicity of metal catalysts, several metal-free synthetic protocols for 1,2,4-triazoles have been developed. These reactions often rely on common reagents and oxidative conditions.

Iodine-Mediated Synthesis: Molecular iodine (I₂) can be used as a catalyst for the oxidative cyclization of hydrazones and aliphatic amines. organic-chemistry.org This method proceeds through a cascade of C-H functionalization and double C-N bond formation. isres.org Another metal-free approach uses iodine to mediate oxidative C-N bond formation in water, providing an environmentally friendly route to 3-amino-1,2,4-triazoles from isothiocyanates. organic-chemistry.org

Catalyst-Free Condensation: Some methods achieve cyclization without any external catalyst. For example, a three-component condensation of isothiocyanates, amidines, and hydrazines can produce fully substituted 1H-1,2,4-triazol-3-amines under mild, catalyst-free conditions. isres.org

Electrochemical Synthesis of 1,2,4-Triazoles

Electrochemical synthesis represents a modern, environmentally friendly approach to constructing heterocyclic compounds, as it avoids the need for chemical oxidants and often operates under mild conditions. nih.gov

Dehydrogenative C–N Coupling: A reagent-free intramolecular dehydrogenative C–N cross-coupling can be achieved under mild electrolytic conditions to synthesize valuable 1,2,4-triazolo[4,3-a]pyridines and related heterocycles from aldehydes and 2-hydrazinopyridines. rsc.orgrsc.org This protocol is metal- and oxidant-free and can be performed on a gram scale. rsc.orgrsc.org

Oxidative Cyclization of Hydrazones: An electro-oxidative cyclization pathway using hydrazones as starting materials has been reported. nih.gov By reacting with benzylamines, this method successfully prepares a series of 1,2,4-triazoles in satisfactory yields using inexpensive stainless steel as the anode. nih.gov

Multicomponent Reactions: An electrochemical multicomponent reaction involving aryl hydrazines, paraformaldehyde, ammonium acetate (B1210297) (NH₄OAc), and an alcohol can produce 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org This process avoids strong oxidants and transition-metal catalysts by using electrogenerated reactive iodine species. organic-chemistry.org

Microwave-Assisted Synthetic Strategies

Microwave-assisted synthesis has become a widely adopted technique to accelerate organic reactions, reduce reaction times, and often improve product yields. rjptonline.orgpnrjournal.com This approach is particularly effective for the synthesis of 1,2,4-triazole derivatives.

Enhanced Reaction Rates and Yields: Compared to conventional heating methods that can take several hours or even days, microwave irradiation can often complete the synthesis of 1,2,4-triazoles in minutes. rjptonline.orgnih.gov For example, the synthesis of certain 1,2,4-triazole derivatives that required 27 hours with conventional heating was completed in just 30 minutes under microwave irradiation with an improved yield. nih.gov

Versatility: The microwave-assisted approach has been successfully applied to various synthetic routes, including condensation reactions of hydrazides with other reagents and multicomponent reactions. rjptonline.orgscielo.org.zascipublications.com For instance, a simple and efficient method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org

| Method | Conventional Heating Time | Microwave Irradiation Time | Yield (Microwave) |

| Pellizzari Reaction | Long reaction times | Shortened significantly | Increased wikipedia.org |

| Piperazine-azole synthesis | 27 hours | 30 minutes | 96% nih.gov |

| Cycloaddition of ammonia | 72 hours (hydrothermal) | 1.5 hours | 85% nih.gov |

Scalable Synthesis and Process Chemistry Considerations

For a compound like this compound, which may be used as a reagent in further syntheses (similar to the related MSNT), scalability is a critical factor. An ideal scalable process involves readily available starting materials, mild reaction conditions, high yields, and simple purification procedures.

An improved protocol for the synthesis of the related compound 1-(Mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT) provides insights into scalable methods. researchgate.net The synthesis starts with the formation of 3-nitro-1H-1,2,4-triazole from 3-amino-1,2,4-triazole, a commercially available precursor. The subsequent sulfonylation step to introduce the mesitylenesulfonyl group is then performed. researchgate.net

Several of the modern synthetic methods discussed offer advantages for process chemistry.

Electrochemical methods are highly scalable and avoid stoichiometric chemical waste, making them attractive from a green chemistry perspective. rsc.orgrsc.org

Metal-free protocols that use inexpensive reagents like iodine and can be performed in environmentally benign solvents like water are also promising for large-scale applications. isres.orgorganic-chemistry.org

One-pot reactions , where multiple synthetic steps are carried out in the same reaction vessel, improve efficiency and reduce waste, making them suitable for scaling up. organic-chemistry.orgnih.govisres.org For example, a one-pot, two-step process for 1,3,5-trisubstituted-1,2,4-triazoles has been developed with high regioselectivity and good functional group tolerance, making it amenable to larger-scale synthesis. frontiersin.org

The final step, the sulfonylation of the 1H-1,2,4-triazole nitrogen with mesitylsulfonyl chloride, would likely proceed as a standard nucleophilic substitution, where the triazole acts as the nucleophile. The choice of base and solvent would be critical to optimize yield and purity on a larger scale.

Reactivity and Chemical Transformations Mediated by 1 Mesitylsulfonyl 1h 1,2,4 Triazole

Role as a Reagent in Organic Synthesis

1-(Mesitylsulfonyl)-1H-1,2,4-triazole and its derivatives are versatile reagents in modern organic synthesis, primarily utilized for their ability to facilitate a range of chemical transformations. Their reactivity stems from the combination of the bulky, electron-rich mesitylene (B46885) group and the electron-withdrawing triazole ring attached to a sulfonyl center.

While direct catalysis by this compound in palladium-catalyzed cross-coupling reactions is not its primary role, the triazole motif it contains is a key component in ligands designed for such transformations. For instance, 1,2,4-triazole-based palladium pincer complexes have demonstrated efficiency as catalysts in the Heck reaction, coupling aryl iodides, bromides, or chlorides with butyl acrylate. researchgate.net Similarly, palladium complexes derived from triazole-based monophosphines serve as highly active catalysts for Suzuki-Miyaura coupling reactions of aryl chlorides. nih.gov The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between organoboranes and organic halides or triflates, typically using a palladium catalyst. libretexts.org The Heck reaction, another palladium-catalyzed process, forms a carbon-carbon bond between an aryl or vinyl halide and an activated alkene. organic-chemistry.org The structural features of the triazole ring within these ligands play a crucial role in the stability and catalytic activity of the palladium complexes.

Table 1: Examples of Triazole-Containing Ligands in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Ligand/Catalyst System | Substrates | Reference |

| Heck Reaction | 1,2,4-Triazole-based palladium(II) pincer complexes | Aryl halides and butyl acrylate | researchgate.net |

| Suzuki-Miyaura Coupling | Palladium complexes with triazole-based monophosphine ligands (ClickPhos) | Aryl chlorides | nih.gov |

| Heck Reaction | Naphthoquinone-triazole hybrids with Pd(OAc)₂ | 1,4-Naphthoquinone and 1H-1,2,3-triazole derivatives | researchgate.net |

A significant application of a derivative of this compound is in the synthesis of oligonucleotides. Specifically, 1-(Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT) is a highly effective coupling reagent in the phosphotriester approach to oligonucleotide synthesis. usbio.netresearchgate.net In this method, MSNT acts as an activating agent for the phosphodiester component, facilitating the formation of the crucial internucleotide phosphotriester linkage. researchgate.net The reaction typically involves coupling a 5'-O-protected nucleoside 3'-(2-chlorophenylphosphate) with the 5'-hydroxyl group of another nucleoside unit. nih.gov The presence of the nitro group in MSNT enhances its activating capability. researchgate.net

Table 2: Role of MSNT in Oligonucleotide Synthesis

| Reagent | Role | Method | Key Feature | References |

| 1-(Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT) | Coupling/Activating Agent | Phosphotriester Approach | Efficiently facilitates the formation of internucleotide bonds. | usbio.netresearchgate.netnih.gov |

This compound can serve as a reagent for the introduction of both the mesitylenesulfonyl (mesityl) group and the 1,2,4-triazole (B32235) group into other molecules. The sulfonyl group can be transferred to a nucleophile in a substitution reaction. nih.gov More commonly, related arylsulfonyl triazoles are used as activating groups. The triazole portion can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functionalities. beilstein-journals.org For example, the reaction of 1-(arylsulfonyl)-1H-1,2,4-triazoles with nucleophiles is a key step in various synthetic methodologies.

Activation Mechanisms and Reaction Pathways

The reactivity of this compound is largely dictated by nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl group. The presence of two oxygen atoms and the electronegative triazole ring makes the sulfonyl sulfur highly electrophilic.

Mechanistic studies on related sulfonyl compounds suggest that nucleophilic substitution at the sulfonyl sulfur can proceed through an associative mechanism. iupac.orgmdpi.com In this pathway, the nucleophile attacks the sulfur atom to form a transient, hypervalent trigonal-bipyramidal intermediate. iupac.org The stability and subsequent breakdown of this intermediate determine the reaction products.

For arenesulfonyl chlorides, it has been observed that ortho-alkyl substituents, such as the methyl groups in the mesityl moiety of this compound, can surprisingly accelerate the rate of nucleophilic substitution at the sulfonyl sulfur. mdpi.com This counterintuitive effect is attributed to the specific conformation adopted by these molecules, where intramolecular hydrogen bonding can pre-organize the molecule for reaction. mdpi.com

The 1,2,4-triazole ring itself is a relatively good leaving group, facilitating the substitution reaction. The pKa of the conjugate acid of 1,2,4-triazole is approximately 2.19, indicating that the triazolide anion is a stable species. chemicalbook.com The reaction of nucleophiles with the sulfonyl center results in the cleavage of the sulfur-nitrogen bond, releasing the triazole anion and forming a new bond between the sulfonyl group and the nucleophile. nih.govnih.govrsc.org

Mechanistic Studies of Triazole Ring Participation in Reactions

This attack results in the formation of a highly reactive mixed anhydride (B1165640) intermediate, specifically a phosphosulfonate anhydride. The key to this step is the displacement of the triazole moiety as an anion (triazolide). The stability of the resulting triazolide anion makes the triazole ring a superb nucleofuge (leaving group), thereby driving the activation step forward. The highly reactive intermediate is then susceptible to attack by the 5'-hydroxyl group of a second nucleoside, leading to the formation of the desired phosphotriester bond and the release of a mesitylenesulfonate byproduct.

Bond Formation and Cleavage Dynamics (C-N, N-N, C-S bonds) during Transformations

The critical bond dynamic during the activation process mediated by this compound is the cleavage of the sulfur-nitrogen (S-N) bond. This bond, which links the mesitylsulfonyl group to the N1 position of the triazole ring, is the most labile during the reaction.

The sequence of bond dynamics is as follows:

P-O Bond Formation (Initial Attack): A new bond is transiently formed between the oxygen of the nucleoside phosphodiester and the sulfur atom of the sulfonyl triazole.

S-N Bond Cleavage: This is the pivotal step. The formation of the P-O-S intermediate leads directly to the scission of the S-N bond, releasing the 1,2,4-triazolide (B493401) anion. The efficiency of the entire condensation reaction hinges on the facility of this cleavage.

P-O Bond Formation (Final Product): The activated phosphosulfonate intermediate is then attacked by the hydroxyl group of the second nucleoside, forming the stable phosphotriester P-O bond that constitutes the backbone of the oligonucleotide.

Cleavage of C-N or N-N bonds within the triazole ring itself is not a feature of this specific reaction mechanism, as the triazole ring is displaced intact.

Derivatization and Functionalization Strategies of the Mesitylsulfonyl Triazole Scaffold

The reactivity of the this compound scaffold can be precisely controlled through various derivatization and functionalization strategies. These modifications are designed to enhance its efficacy as a coupling agent by altering the electronic and steric properties of either the triazole or the mesityl moiety.

Chemical Modifications at the Triazole Ring (e.g., nitration to 1-(2-Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole)

A primary strategy for enhancing the reactivity of the scaffold is the introduction of an electron-withdrawing group onto the triazole ring. The most prominent example of this is the synthesis of 1-(Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT) . innospk.comsigmaaldrich.com This derivative is typically synthesized by the reaction of mesitylenesulfonyl chloride with 3-nitro-1H-1,2,4-triazole in the presence of a base. mdpi.comresearchgate.net

The introduction of the nitro group at the 3-position of the triazole ring has a profound effect on the molecule's reactivity. The potent electron-withdrawing nature of the nitro group significantly increases the acidity of the N-H proton of the parent 3-nitro-1H-1,2,4-triazole and, more importantly, greatly stabilizes the negative charge on the resulting 3-nitro-1,2,4-triazolide anion after it is displaced during the coupling reaction. This enhanced stability makes the 3-nitro-1,2,4-triazolide a much better leaving group than the unsubstituted triazolide. Consequently, MSNT is a more powerful activating agent than its non-nitrated parent compound, leading to faster reaction times and higher yields in oligonucleotide synthesis. researchgate.netrsc.org

Table 1: Properties of 1-(Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT)

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 74257-00-4 | innospk.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₂N₄O₄S | innospk.com |

| Molecular Weight | 296.30 g/mol | sigmaaldrich.com |

| Appearance | Off-white to pale yellow crystalline powder | innospk.com |

| Melting Point | 134-139 °C | innospk.comsigmaaldrich.com |

| Application | Condensing reagent in oligonucleotide synthesis | innospk.comsigmaaldrich.comresearchgate.net |

Introduction of Substituents on the Mesityl Moiety

The choice of the mesityl (2,4,6-trimethylphenyl) group is not arbitrary but is based on its unique electronic and steric properties. Research into the kinetics of nucleophilic substitution at the sulfonyl sulfur has revealed that the presence of two ortho-alkyl groups on the arenesulfonyl ring leads to a counterintuitive acceleration of the reaction rate. mdpi.com While electron-donating alkyl groups would normally be expected to decrease the electrophilicity of the sulfur atom, and steric bulk would be expected to hinder nucleophilic attack, the di-ortho-substitution pattern in reagents like mesitylenesulfonyl chloride (MSC) and 2,4,6-triisopropylbenzenesulfonyl chloride (TrisCl) results in enhanced reactivity. mdpi.comrsc.org

This acceleration is attributed to the relief of steric strain in the transition state. Therefore, modifying the mesityl group by removing the ortho-methyl substituents would likely decrease the reagent's efficacy. The existing methyl groups on the mesityl moiety are thus crucial for optimal reactivity.

Synthesis of Analogues and Derivatives for Reactivity Modulation

Beyond the modifications described above, the synthesis of other analogues provides a broader toolkit for fine-tuning reactivity in condensation reactions. This is achieved by systematically altering either the arenesulfonyl component or the heterocyclic leaving group.

Modulation via the Arylsulfonyl Group: The reactivity of the coupling agent can be increased by replacing the mesityl group with aryl groups bearing strong electron-withdrawing substituents. For instance, 2- and 4-nitrobenzenesulfonyl chlorides have been shown to be more powerful activating agents than mesitylenesulfonyl chloride. rsc.org However, this heightened reactivity can sometimes lead to undesirable side reactions, necessitating a careful balance between activation speed and reaction cleanliness. rsc.org

Modulation via the Heterocyclic Leaving Group: A highly effective strategy for modulating reactivity involves replacing the 1,2,4-triazole ring with a different heterocycle that has superior leaving group ability. Arylsulfonyltetrazoles, for example, have been developed as new coupling reagents that are significantly faster and milder than the corresponding arylsulfonyltriazoles. nih.gov The tetrazolide anion is more stable than the triazolide anion, making it a better leaving group and accelerating the rate of the coupling reaction.

Table 2: Comparison of Arenesulfonyl-Based Coupling Agents

| Coupling Agent Type | Aryl Group Example | Heterocycle | Relative Reactivity | Reference(s) |

|---|---|---|---|---|

| Arenesulfonyl Triazole | Mesityl | 1,2,4-Triazole | Standard | acs.org |

| Arenesulfonyl Nitro-Triazole | Mesityl | 3-Nitro-1,2,4-Triazole | Higher | researchgate.netrsc.org |

| Arenesulfonyl Tetrazole | p-Tolyl | Tetrazole | Highest | nih.gov |

| Arenesulfonyl Chloride | 2,4,6-Triisopropylphenyl | (Chloride) | High (as precursor) | mdpi.comrsc.org |

Structural and Electronic Properties of 1 Mesitylsulfonyl 1h 1,2,4 Triazole

Tautomerism and Isomerism of the 1,2,4-Triazole (B32235) Core

The parent 1,2,4-triazole ring is a heterocyclic compound that can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. researchgate.netchemicalbook.comnih.gov Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The 1H and 4H forms are in rapid equilibrium, though the 1H-tautomer is generally considered to be more stable. researchgate.netnih.gov

In the case of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole, the substitution of a mesitylsulfonyl group onto one of the nitrogen atoms "locks" the ring into a specific isomeric form. The nomenclature "1H" explicitly indicates that the substituent is attached to the nitrogen atom at position 1 of the triazole ring. nih.govnist.gov This eliminates the possibility of tautomerization for the substituted ring system, resulting in a single, stable constitutional isomer. The presence of the sulfonyl group at the N1 position is a key structural feature confirmed by synthetic routes and spectroscopic analysis. rsc.org

Table 1: Isomeric Forms of the 1,2,4-Triazole Core

| Isomer Name | Description | Stability of Parent Ring | Relevance to this compound |

|---|---|---|---|

| 1H-1,2,4-triazole | A proton resides on the nitrogen atom at position 1. | More stable tautomer. researchgate.netnih.gov | The defined structure of the title compound. nih.gov |

| 4H-1,2,4-triazole | A proton resides on the nitrogen atom at position 4. | Less stable tautomer. nih.gov | Not observed due to the fixed sulfonyl group at N1. |

Aromaticity and Electronic Delocalization within the Sulfonyl Triazole System

The 1,2,4-triazole ring is inherently aromatic. chemicalbook.com It is a five-membered heterocycle containing three nitrogen and two carbon atoms, all of which are sp2-hybridized. The ring possesses a delocalized system of 6π electrons, satisfying Hückel's rule for aromaticity (4n+2 π electrons, where n=1). chemicalbook.com This delocalization results in bond lengths that are intermediate between those of typical single and double bonds, a characteristic feature of aromatic systems. nih.gov

The attachment of the mesitylsulfonyl group at the N1 position significantly influences the electronic properties of the triazole ring. The sulfonyl group (-SO2-) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This effect perturbs the π-electron system of the triazole ring, pulling electron density away from it. While the fundamental aromatic character of the triazole ring is maintained, the electron-withdrawing nature of the mesitylsulfonyl group leads to a more electron-deficient (π-deficient) aromatic system compared to the unsubstituted parent triazole. chemicalbook.com This electronic perturbation is central to the reactivity of the molecule.

Conformational Analysis of the Mesitylsulfonyl and Triazole Units

The three-dimensional structure of this compound is largely dictated by the steric interactions between the bulky mesityl (2,4,6-trimethylphenyl) group and the planar triazole ring. The molecule's conformation is defined by the rotational freedom around two key single bonds: the sulfur-nitrogen (S-N) bond and the sulfur-carbon (S-C) bond of the mesityl group.

Electrophilic and Nucleophilic Character of Ring Atoms

The electronic nature of the atoms within the this compound ring system dictates its reactivity. In the parent 1,2,4-triazole, the carbon atoms (C3 and C5) are electron-deficient due to their proximity to electronegative nitrogen atoms, making them susceptible to attack by nucleophiles. chemicalbook.com Conversely, the nitrogen atoms possess lone pairs of electrons and are the sites for electrophilic attack. chemicalbook.com

The introduction of the powerful electron-withdrawing mesitylsulfonyl group at N1 dramatically enhances these inherent characteristics:

Electrophilic Character of Carbon Atoms: The sulfonyl group withdraws significant electron density from the entire triazole ring. This further depletes the electron density at the C3 and C5 carbon atoms, making them highly electrophilic and even more susceptible to nucleophilic substitution reactions compared to an unsubstituted triazole.

Nucleophilic Character of Nitrogen Atoms: The electron-withdrawing effect of the sulfonyl group reduces the availability of the lone pair electrons on the N2 and N4 atoms. This diminishes their basicity and nucleophilicity, making them less reactive towards electrophiles than the nitrogens in a parent triazole. The N1 nitrogen is part of the sulfonamide linkage and lacks a lone pair for typical nucleophilic reactions. Azoles, in general, can act as nucleophiles, but the reactivity is highly dependent on the substituents present. nih.gov

Table 2: Predicted Reactivity of Ring Atoms

| Ring Atom | Inherent Character (Parent Triazole) | Effect of Mesitylsulfonyl Group | Predicted Reactivity |

|---|---|---|---|

| C3 and C5 | π-deficient, electrophilic chemicalbook.com | Increased electron withdrawal | Highly susceptible to nucleophilic attack |

| N2 and N4 | Nucleophilic, basic chemicalbook.com | Decreased electron density | Reduced nucleophilicity and basicity |

| N1 | Site of substitution | Forms sulfonamide bond | Non-nucleophilic |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole. DFT methods, in particular, offer a balance between accuracy and computational cost, making them a popular choice for molecules of this size. These calculations help in understanding the intrinsic properties of the molecule in the absence of environmental factors like solvents or other reagents.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium structure. This process minimizes the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. For this compound, a full geometry optimization would reveal the precise spatial relationship between the mesityl group, the sulfonyl bridge, and the triazole ring.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₂S | nih.govnist.gov |

| Molecular Weight | 251.31 g/mol | nih.gov |

| Exact Mass | 251.07284784 Da | nih.gov |

| IUPAC Name | 1-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole | nih.gov |

This table presents basic properties of the compound, many of which are derived from computational methods.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable.

For this compound, the HOMO would likely be localized on the electron-rich mesitylene (B46885) and triazole rings, while the LUMO would be distributed over the electron-withdrawing sulfonyl group and the triazole ring. A precise DFT calculation would provide the exact energies and distribution of these orbitals.

Table 2: Conceptual Parameters from HOMO-LUMO Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Represents the electron-donating ability. |

| LUMO Energy | ELUMO | Represents the electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity | χ | Describes the tendency to attract electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

This table explains the significance of parameters derived from FMO theory, which are standard outputs in quantum chemical calculations for triazole derivatives. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. MEP maps illustrate the charge distribution and identify sites for electrophilic and nucleophilic attack.

Red Regions : Indicate negative electrostatic potential, corresponding to areas with high electron density. These are the most likely sites for an electrophilic attack (e.g., interaction with protons or metal cations). For this compound, these regions are expected around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the triazole ring.

Blue Regions : Indicate positive electrostatic potential, corresponding to areas with low electron density or electron deficiency. These are sites susceptible to nucleophilic attack.

Green/Yellow Regions : Represent neutral or near-zero potential.

The MEP map for this compound would highlight the electron-rich nature of the sulfonyl oxygens and the triazole nitrogens, confirming their roles as key sites of interaction in chemical reactions.

Mechanistic Predictions and Validation through Computational Simulations

Beyond static properties, computational chemistry can simulate the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves mapping the potential energy surface and identifying the key structures along the reaction pathway.

This compound is widely used as a coupling agent in oligonucleotide synthesis. A computational study of its reaction mechanism would focus on characterizing the transition state of the sulfonyl group transfer to a nucleophile (such as an alcohol).

The transition state is the highest energy point along the reaction coordinate, representing the fleeting molecular structure that is neither reactant nor product. Identifying its geometry and energy is essential for calculating the reaction's activation energy, which determines the reaction rate. Computational methods can precisely locate this structure. For a reaction involving this compound, the transition state would likely feature a partially formed bond between the sulfur atom and the incoming nucleophile, and a partially broken bond between the sulfur atom and the triazole nitrogen. A review of various synthesis methods for 1,2,4-triazoles indicates that such cycloaddition and coupling reactions often proceed through well-defined transition states that can be modeled computationally. nih.govfrontiersin.org

Reaction Coordinate Analysis

A reaction coordinate analysis for a molecule like this compound would typically involve the computational exploration of potential chemical transformations. This could include, for example, the study of its synthesis from precursor molecules or its decomposition pathways. Such an analysis would map the potential energy surface along a specific reaction coordinate, which represents the progress of a reaction.

Key parameters that would be calculated include the energies of reactants, products, transition states, and any intermediates. The transition state, being the highest point on the minimum energy path between reactants and products, is of particular interest as it governs the reaction kinetics. The activation energy, the difference in energy between the reactants and the transition state, would be a critical value to determine the feasibility of a proposed reaction mechanism.

For instance, in the context of reactions involving N-sulfonyl-1,2,3-triazoles, which are related to the target compound, computational studies have explored their ring-chain tautomerization to form α-imino diazo compounds. These studies often employ Density Functional Theory (DFT) to model the energetics of this process. A similar approach for this compound would provide valuable insights into its stability and potential reactivity.

In Silico Assessment of Molecular Interactions and Reactivity Profiles

The molecular interactions and reactivity of this compound can be extensively profiled using in silico methods. These assessments help in understanding how the molecule interacts with itself and with other chemical species.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. For 1,2,4-triazole (B32235) systems, DFT calculations are commonly used to determine these orbital energies and predict reactivity trends. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

These descriptors, when calculated for this compound, would provide a quantitative measure of its reactivity profile.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, a theoretical vibrational analysis would help in assigning the experimental IR and Raman bands to specific molecular motions. The NIST WebBook provides a gas-phase IR spectrum for 1-(2-Mesitylenesulfonyl)-1,2,4-triazole, which could be used as a benchmark for such computational predictions. nist.gov For example, characteristic vibrational modes would include the stretching of the S=O bonds in the sulfonyl group, the C-H stretches of the mesityl group, and the various vibrations of the triazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These calculations would provide theoretical chemical shifts for each unique proton and carbon atom in this compound. Comparing these predicted values with experimental spectra would aid in the definitive assignment of the observed signals. For instance, distinct signals would be expected for the protons of the triazole ring and the methyl and aromatic protons of the mesityl group.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map out the complete proton and carbon environments and their connectivities.

The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the mesitylene (B46885) ring and the 1,2,4-triazole (B32235) ring.

The protons of the 1,2,4-triazole ring typically appear as two singlets in the downfield region of the spectrum, a characteristic feature for this heterocyclic system. The mesitylene group gives rise to three distinct signals: a singlet for the two aromatic protons and two singlets for the methyl groups (one for the para-methyl group and one for the two ortho-methyl groups). The integration of these signals corresponds to the number of protons, confirming the presence of each structural component.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole H | ~8.0-9.0 | Singlet |

| Triazole H | ~7.5-8.5 | Singlet |

| Mesitylene Ar-H | ~7.0 | Singlet |

| Mesitylene o-CH₃ | ~2.5 | Singlet |

| Mesitylene p-CH₃ | ~2.3 | Singlet |

Note: Predicted values are based on typical shifts for substituted triazoles and mesitylene derivatives.

The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum would feature signals for the two distinct carbons of the 1,2,4-triazole ring, typically in the range of 140-155 ppm. The mesitylene ring will show four signals for its six carbon atoms due to symmetry: one for the carbon attached to the sulfonyl group, one for the two ortho-carbons, one for the two meta-carbons, and one for the para-carbon. The methyl carbons of the mesityl group will appear in the upfield region of the spectrum. While a specific spectrum for this compound is not widely published, data from spectral databases confirm its existence. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Triazole C | ~150-155 |

| Triazole C | ~140-145 |

| Mesitylene C-SO₂ | ~135 |

| Mesitylene C-ortho | ~130-135 |

| Mesitylene C-meta | ~140-145 |

| Mesitylene C-para | ~140-145 |

| Mesitylene o-CH₃ | ~20-25 |

| Mesitylene p-CH₃ | ~20 |

Note: Predicted values are based on typical shifts for substituted triazoles and mesitylene derivatives.

To definitively assign the proton and carbon signals and confirm the connectivity between the mesitylsulfonyl and triazole moieties, a suite of 2D NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would show no cross-peaks between the aromatic mesityl protons and the triazole protons, confirming they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. sdsu.edu This is instrumental in assigning the carbon signals. For instance, the proton signal for the mesitylene aromatic protons would show a correlation to its corresponding carbon signal, and the triazole proton signals would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is the key experiment to confirm the connection between the sulfonyl group and both the mesitylene and triazole rings. Expected correlations would include:

The ortho-methyl protons of the mesitylene ring showing a correlation to the ortho- and ipso-carbons of the aromatic ring.

The aromatic protons of the mesitylene ring showing correlations to adjacent carbons in the ring.

Crucially, protons on the triazole ring would show correlations to the other carbon within the triazole ring, confirming the heterocyclic structure.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The NIST WebBook and PubChem database list the molecular formula of this compound as C₁₁H₁₃N₃O₂S with a molecular weight of approximately 251.31 g/mol . nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of this compound. The calculated exact mass for the molecular ion [M]⁺ is 251.07284784 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million would provide unequivocal evidence for the compound's molecular formula. The use of HRMS has been documented for the structural confirmation of various triazole derivatives. rsc.org

The fragmentation of this compound under mass spectrometry conditions can provide valuable structural information. Analysis of the fragmentation patterns of similar triazole derivatives suggests some likely pathways. researchgate.netresearchgate.net A primary fragmentation would likely involve the cleavage of the S-N bond, leading to the formation of the mesitylsulfonyl cation and the 1,2,4-triazole anion or vice versa, depending on the ionization mode. Further fragmentation of the mesitylsulfonyl cation could lead to the loss of SO₂. The triazole ring itself can also undergo characteristic fragmentation. A GC-MS spectrum available on PubChem shows notable fragment ions at m/z 186 and 119, which could correspond to the mesitylsulfonyl fragment and the mesityl fragment, respectively. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification in Transformations

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts. A gas-phase IR spectrum is available in the NIST WebBook. nist.gov

Key expected absorption bands include:

S=O Stretching: Strong absorption bands characteristic of the sulfonyl group are expected in the regions of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric).

Aromatic C=C Stretching: The mesitylene ring would show absorption bands in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

Triazole Ring Vibrations: The C=N and N-N stretching vibrations of the 1,2,4-triazole ring typically appear in the 1500-1650 cm⁻¹ and 1200-1400 cm⁻¹ regions, respectively. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~3000-2850 |

| Aromatic C=C Stretch | ~1600-1450 |

| C=N Stretch (Triazole) | ~1650-1500 |

| S=O Asymmetric Stretch | ~1400-1350 |

| S=O Symmetric Stretch | ~1200-1150 |

| C-N Stretch | ~1350-1250 |

Note: Values are approximate and based on characteristic ranges for the respective functional groups.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to 1-(Mesitylsulfonyl)-1H-1,2,4-triazole and its Analogues

The future development of synthetic routes for MST and its analogues is geared towards improving efficiency, sustainability, and substrate scope. Research is moving beyond traditional multi-step procedures to embrace greener and more streamlined methodologies.

Key areas of development include:

One-Pot Syntheses: One-pot, multi-component reactions represent a significant advance, minimizing waste and purification steps. nih.govresearchgate.net Future methods will likely focus on three-component strategies that combine an amine, an acyl hydrazide, and a mesitylsulfonyl-containing reactant in a single vessel. researchgate.net The development of catalyst-free, [2+1+2] cyclization processes is another promising green chemistry approach being explored for fully substituted 1,2,4-triazoles. isres.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of various N-substituted 1,2,4-triazole (B32235) derivatives. nih.govsemanticscholar.org Applying this technology to the synthesis of MST could lead to rapid and high-yield production, making it more accessible for various applications. nih.gov

Novel Catalytic Systems: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for triazole synthesis, frontiersin.orgacs.orgnih.gov research is exploring alternative catalysts to improve regioselectivity and functional group tolerance for sulfonyl triazoles. acs.orgnih.govresearchgate.net The use of heterogeneous copper catalysts, for example, could simplify product purification and catalyst recycling. nih.gov

These advancements aim to make the synthesis of MST and its derivatives more economical, environmentally friendly, and adaptable to a wider range of molecular structures.

Exploration of New Catalytic Applications of the Compound as a Reagent or Ligand

While this compound is primarily known as a reagent, particularly in condensation reactions, its structural features suggest untapped potential in catalysis. The triazole moiety contains multiple nitrogen atoms capable of coordinating with metal centers, opening the door for its use as a ligand in transition metal catalysis.

Future research is anticipated in the following areas:

Ligand Development: The electronic properties of the mesitylsulfonyl group can be tuned to modulate the donor-acceptor characteristics of the triazole ring. This could lead to the design of novel ligands for a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The sterically demanding mesityl group could also impart specific selectivity to catalytic processes.

Organocatalysis: The 1,2,4-triazole scaffold itself can act as a catalyst. nih.gov Research could explore the potential of MST derivatives to catalyze reactions through hydrogen bonding or other non-covalent interactions, leveraging the unique electronic environment created by the sulfonyl group.

Precursors for Reactive Intermediates: Inspired by the established reactivity of the related 1-sulfonyl-1,2,3-triazoles, which serve as precursors for reactive azavinyl carbenes under rhodium or copper catalysis, acs.orgnih.govresearchgate.net future work could investigate whether this compound can be induced to generate novel reactive intermediates for catalytic cycles.

The transition of MST from a stoichiometric reagent to a catalytic species would represent a significant paradigm shift, enhancing its utility and aligning its application with the principles of green and sustainable chemistry.

Design and Synthesis of Advanced Chemical Tools Utilizing the Mesitylsulfonyl Triazole Scaffold

The stability and defined geometry of the triazole ring make it an excellent scaffold for the construction of complex molecular architectures. The mesitylsulfonyl triazole core is being recognized as a valuable building block for advanced chemical tools, particularly in the fields of medicinal chemistry and chemical biology.

Emerging applications include:

Antibody-Drug Conjugate (ADC) Linkers: The triazole moiety is a component in some advanced linkers used to connect cytotoxic drugs to antibodies. dcchemicals.comadooq.com These linkers require a balance of stability in circulation and controlled cleavage at the target site. The mesitylsulfonyl group could be used to fine-tune the electronic properties and steric environment of the triazole, potentially influencing the stability and release characteristics of the linker. nih.gov Triazole-containing linkers have been incorporated into ADCs targeting a range of solid tumors. nih.gov

Bioconjugation: The principles of click chemistry, which heavily feature triazole formation, can be extended to use the mesitylsulfonyl triazole scaffold as a stable hub for bioconjugation. frontiersin.org This could involve attaching fluorescent dyes, affinity tags, or other probes to biomolecules for imaging and diagnostic applications.

Molecular Scaffolding in Drug Discovery: The rigid 1,2,4-triazole core can serve as a scaffold to present various functional groups in a defined three-dimensional orientation. mdpi.com This is particularly useful in drug discovery for mimicking peptide bonds or for positioning pharmacophores to interact with biological targets like enzymes or receptors. nih.gov

The following table outlines potential components for advanced chemical tools based on the mesitylsulfonyl triazole scaffold.

| Tool Component | Function | Potential Role of Mesitylsulfonyl Triazole Scaffold |

| Linker | Connects a payload (e.g., drug) to a delivery vehicle (e.g., antibody) | Provides a stable, rigid core; modulates linker stability and cleavage properties |

| Probe | Used for detection and imaging | Serves as a central scaffold to attach fluorophores and targeting moieties |

| Scaffold | Presents functional groups for biological interaction | Orients pharmacophores in a specific 3D arrangement to optimize binding |

Integration of this compound in Flow Chemistry and Automated Synthesis

The increasing demand for rapid synthesis and screening of compound libraries has driven the adoption of flow chemistry and automated synthesis platforms. Integrating the synthesis of this compound and its derivatives into these systems is a key area for future development.

Flow Synthesis: Continuous flow reactors offer significant advantages over batch synthesis, including enhanced safety, better temperature control, and improved scalability. allfordrugs.com Protocols for the flow synthesis of 1,2,3-triazoles using heterogeneous copper catalysts have been successfully developed and can serve as a blueprint for MST. nih.govrsc.org A method for the flow synthesis of 1,2,4-triazoles using visible light has also been reported, highlighting a catalyst-free approach. researchgate.net This would enable safer, on-demand production of the reagent.

Automated Synthesis: Automated platforms, such as those used for parallel synthesis, can accelerate the discovery of new MST analogues with tailored properties. mdpi.com By combining automated liquid handling with solid-phase synthesis techniques, libraries of derivatives can be rapidly produced for screening in various applications, from drug discovery to materials science. nih.gov The use of solid-supported catalysts is particularly advantageous in automated systems as it simplifies purification. mdpi.com

The adaptation of MST synthesis to these modern platforms will not only increase efficiency but also enable high-throughput experimentation, accelerating the pace of discovery in all areas where this reagent is applied.

Theoretical and Computational Advancements in Understanding its Reactivity Profile

A deeper, fundamental understanding of the reactivity of this compound is crucial for its rational application and the design of new functions. Theoretical and computational chemistry provides powerful tools to probe its electronic structure and reaction mechanisms at a molecular level.

Future computational studies are likely to focus on:

Density Functional Theory (DFT) Calculations: DFT is a versatile tool for investigating the electronic properties and reaction pathways of organic molecules. researchgate.netnih.gov DFT calculations can be used to model the transition states of reactions involving MST, providing insights into its role as a coupling agent. Such studies can elucidate reaction mechanisms, predict the feasibility of proposed reaction pathways, and explain observed regioselectivity. nih.govmdpi.com

Reactivity Indices: Computational methods can be used to calculate reactivity indices, such as frontier molecular orbital (HOMO-LUMO) energies and electrostatic potential maps. researchgate.net These indices can help predict the most reactive sites on the MST molecule, guiding its application in new types of chemical transformations.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of MST-derived molecules, such as linkers or ligands, in complex environments. pensoft.net For example, simulations could model the interaction of an MST-based ADC linker with its biological target or assess the conformational dynamics of a metal complex bearing an MST-derived ligand.

These theoretical advancements will provide a predictive framework to complement experimental work, enabling a more targeted and efficient exploration of the chemical space and applications of this compound.

Q & A

Basic Research Questions

Q. What is the role of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole in oligonucleotide synthesis, and how does its structure enhance coupling efficiency?

- Answer : The compound acts as a coupling reagent in the phosphotriester method for oligonucleotide synthesis. Its mesitylsulfonyl group activates phosphate intermediates by stabilizing the leaving group during nucleophilic substitution. The nitro group at the 3-position further enhances electrophilicity, promoting efficient bond formation. Solubility in chloroform ( ) allows compatibility with organic-phase reactions. For optimal results, pre-dry solvents to avoid hydrolysis of the reagent.

Q. What are the recommended storage conditions and handling protocols for this compound?

- Answer : Store at 4°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to oxidizing agents (e.g., peroxides) and moisture, which may hydrolyze the sulfonyl group. Prior to use, equilibrate to room temperature in a desiccator to minimize condensation. Handling under inert gas (e.g., argon) is advised for moisture-sensitive applications .

Q. How does solvent choice impact the reactivity of this compound in synthetic protocols?

- Answer : The reagent is soluble in chloroform ( ), making it ideal for non-polar reaction systems. For polar aprotic solvents (e.g., DMF or acetonitrile), ensure anhydrous conditions to prevent side reactions. Compatibility with dichloromethane and toluene has been inferred from similar sulfonyltriazole derivatives. Test solubility in new solvents via small-scale trials to confirm stability.

Advanced Research Questions

Q. How does the steric and electronic profile of the mesitylsulfonyl group influence reaction kinetics compared to other sulfonyl-based coupling reagents?

- Answer : The mesityl group (2,4,6-trimethylphenyl) provides steric hindrance, reducing undesired side reactions (e.g., sulfonate transfer) while maintaining electron-withdrawing properties to activate the triazole ring. Comparative kinetic studies with tosyl or nosyl analogues show slower but more selective coupling, attributed to the mesityl group’s bulk. Monitor reaction progress via <sup>31</sup>P NMR to track phosphate intermediate conversion .

Q. What analytical techniques are critical for assessing the purity and degradation products of this compound?

- Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (296.30 g/mol, ) and detect impurities. <sup>1</sup>H NMR (in CDCl3) should show characteristic peaks: mesityl methyl protons at ~2.3 ppm and triazole protons at ~8.5–9.0 ppm. For degradation analysis, employ HPLC with a C18 column and UV detection at 254 nm. Thermal stability can be assessed via differential scanning calorimetry (DSC).

Q. What mechanistic insights explain the reagent’s selectivity in forming 3'→5' phosphodiester bonds over alternative linkages?

- Answer : The reagent’s activation of phosphate triesters favors 5'-hydroxyl nucleophilic attack due to steric and electronic alignment. Computational modeling (DFT) of transition states reveals lower energy barriers for 3'→5' bond formation compared to 2'→5' pathways. Experimentally, this is validated by PAGE analysis of oligonucleotide products, showing >95% regioselectivity under optimized conditions .

Q. How can researchers resolve contradictions in reported coupling efficiencies between batchwise and solid-phase oligonucleotide synthesis?

- Answer : In solid-phase synthesis, swelling of the resin matrix may limit reagent diffusion, reducing efficiency. Pre-activate the reagent with 1H-tetrazole or DCI to enhance reactivity. For batchwise reactions, ensure stoichiometric excess (1.5–2.0 equiv.) and extended coupling times (10–15 mins). Comparative studies using trityl assays can quantify coupling yields across methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.